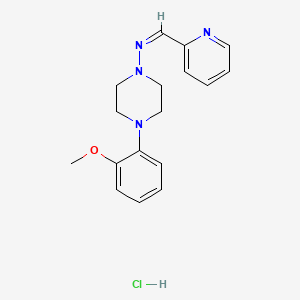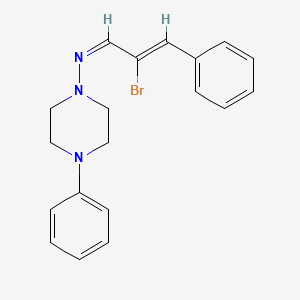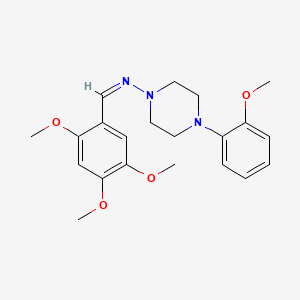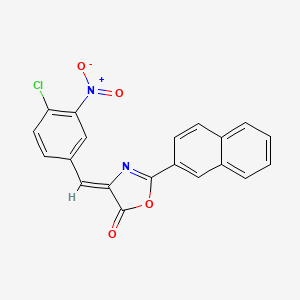
N-(4-tert-butylbenzylidene)-4-phenyl-1-piperazinamine
描述
N-(4-tert-butylbenzylidene)-4-phenyl-1-piperazinamine, commonly known as TBBPA, is a synthetic organic compound that is widely used as a flame retardant in various consumer products. It is a member of the piperazine family of compounds and has a molecular formula of C21H26N2. TBBPA has been extensively studied for its chemical and physical properties, as well as its potential impact on human health and the environment.
作用机制
TBBPA acts as a flame retardant by interfering with the combustion process. It does this by releasing bromine atoms when exposed to high temperatures, which then react with free radicals in the flame to interrupt the chain reaction that sustains the fire. TBBPA has also been shown to have other chemical and physical properties that make it an effective flame retardant, such as its ability to absorb heat and its low volatility.
Biochemical and Physiological Effects:
TBBPA has been shown to have a number of biochemical and physiological effects on living organisms. In animal studies, exposure to TBBPA has been associated with changes in thyroid hormone levels, alterations in liver and kidney function, and changes in reproductive and developmental outcomes. However, the relevance of these findings to human health is still a matter of debate.
实验室实验的优点和局限性
TBBPA has several advantages as a flame retardant in laboratory experiments. It is relatively inexpensive, widely available, and easy to handle. However, its use in laboratory experiments is limited by its potential toxicity and environmental impact. Researchers must take appropriate precautions to minimize exposure to TBBPA and dispose of it properly.
未来方向
There are several areas of future research that are needed to better understand the potential health and environmental impacts of TBBPA. These include:
1. Further studies to determine the potential toxicity of TBBPA and its metabolites in humans and wildlife.
2. Studies to determine the fate and transport of TBBPA in the environment, including its persistence and bioaccumulation potential.
3. Development of alternative flame retardants that are less toxic and environmentally persistent.
4. Development of methods to detect and quantify TBBPA and its metabolites in environmental samples.
5. Studies to determine the effectiveness of TBBPA as a flame retardant in different applications and under different conditions.
In conclusion, TBBPA is a widely used flame retardant that has been extensively studied for its potential impact on human health and the environment. While it has several advantages as a flame retardant, its potential toxicity and environmental impact make it a subject of ongoing research and debate. Further research is needed to better understand the potential risks and to develop safer alternatives.
科学研究应用
TBBPA has been widely used as a flame retardant in a variety of consumer products, including electronics, textiles, and plastics. As a result, it has become ubiquitous in the environment and has been detected in air, water, and soil samples. The potential health and environmental impacts of TBBPA have been the subject of extensive scientific research.
属性
IUPAC Name |
(Z)-1-(4-tert-butylphenyl)-N-(4-phenylpiperazin-1-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3/c1-21(2,3)19-11-9-18(10-12-19)17-22-24-15-13-23(14-16-24)20-7-5-4-6-8-20/h4-12,17H,13-16H2,1-3H3/b22-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWIMEJAOSXMCX-XLNRJJMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-bromobenzylidene)acetohydrazide](/img/structure/B3897184.png)
![N~2~-benzyl-N~1~-isopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3897188.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-chlorobenzylidene)acetohydrazide](/img/structure/B3897196.png)
![4-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3897203.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-[(4-hydroxy-1-piperidinyl)methyl]-2-piperidinone](/img/structure/B3897212.png)
![N-[1-(4-bromophenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B3897218.png)


![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B3897252.png)




